molecular formula C21H29NO2 B5343448 N-[2-(3,4-dimethylphenoxy)ethyl]-1-adamantanecarboxamide

N-[2-(3,4-dimethylphenoxy)ethyl]-1-adamantanecarboxamide

货号 B5343448
分子量: 327.5 g/mol
InChI 键: KLPKQXHAYKJJBR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[2-(3,4-dimethylphenoxy)ethyl]-1-adamantanecarboxamide, also known as Memantine, is a drug that is used in the treatment of Alzheimer's disease. The drug was first synthesized in 1968 by Eli Lilly and Company, and it was approved by the US Food and Drug Administration (FDA) for the treatment of moderate to severe Alzheimer's disease in 2003.

作用机制

N-[2-(3,4-dimethylphenoxy)ethyl]-1-adamantanecarboxamide works by blocking the action of glutamate at the NMDA receptor. Glutamate is an excitatory neurotransmitter that is involved in learning and memory. In Alzheimer's disease, there is an excess of glutamate, which can lead to neuronal damage and cell death. By blocking the action of glutamate at the NMDA receptor, this compound helps to protect neurons from damage and cell death.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function in patients with Alzheimer's disease. It has also been shown to reduce the levels of beta-amyloid, a protein that is associated with the development of Alzheimer's disease. This compound has also been shown to reduce oxidative stress and inflammation, which are both implicated in the pathogenesis of Alzheimer's disease.

实验室实验的优点和局限性

One advantage of N-[2-(3,4-dimethylphenoxy)ethyl]-1-adamantanecarboxamide is that it is a well-tolerated drug with few side effects. This makes it a good candidate for use in clinical trials. However, one limitation of this compound is that it is not effective in all patients with Alzheimer's disease. It is only approved for the treatment of moderate to severe Alzheimer's disease, and it has not been shown to be effective in the treatment of mild Alzheimer's disease.

未来方向

There are several future directions for research on N-[2-(3,4-dimethylphenoxy)ethyl]-1-adamantanecarboxamide. One direction is to investigate the use of this compound in the treatment of other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Another direction is to investigate the use of this compound in combination with other drugs for the treatment of Alzheimer's disease. Finally, there is a need for further research to better understand the mechanism of action of this compound and its effects on neuronal function.

合成方法

The synthesis of N-[2-(3,4-dimethylphenoxy)ethyl]-1-adamantanecarboxamide involves the reaction of 1-adamantylamine with 3,4-dimethylphenylchloroacetate in the presence of a base. The resulting product is then treated with ethylene oxide to form this compound.

科学研究应用

N-[2-(3,4-dimethylphenoxy)ethyl]-1-adamantanecarboxamide is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which means that it blocks the action of glutamate at the NMDA receptor. The NMDA receptor is involved in learning and memory, and its dysfunction has been implicated in the pathogenesis of Alzheimer's disease. This compound has been shown to improve cognitive function in patients with Alzheimer's disease, and it is currently the only drug approved for the treatment of moderate to severe Alzheimer's disease.

属性

IUPAC Name

N-[2-(3,4-dimethylphenoxy)ethyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO2/c1-14-3-4-19(7-15(14)2)24-6-5-22-20(23)21-11-16-8-17(12-21)10-18(9-16)13-21/h3-4,7,16-18H,5-6,8-13H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPKQXHAYKJJBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCNC(=O)C23CC4CC(C2)CC(C4)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。